Product packaging for 4-Fluoro-3-iodo-1-methyl-1H-indazole(Cat. No.:CAS No. 1257535-07-1)

4-Fluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1394952
CAS No.: 1257535-07-1
M. Wt: 276.05 g/mol
InChI Key: VJJOCBRDOMLELE-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1257535-07-1) is a substituted indazole derivative characterized by a fluorine atom at position 4, an iodine atom at position 3, and a methyl group at the 1-position of the indazole ring. This compound is of interest in medicinal chemistry due to the strategic placement of halogens (F and I) and the methyl group, which influence electronic properties, lipophilicity, and steric effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FIN2 B1394952 4-Fluoro-3-iodo-1-methyl-1H-indazole CAS No. 1257535-07-1

Properties

IUPAC Name

4-fluoro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJOCBRDOMLELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazines with Suitable Precursors

One prevalent approach involves cyclization of hydrazine derivatives with ortho-alkyl or aryl precursors. For example, the condensation of o-nitroaryl hydrazines with aldehydes or ketones under catalytic conditions yields indazoles, which can be further functionalized.

Transition Metal-Catalyzed Cyclization

Recent advances utilize transition metal catalysis, such as palladium or copper-mediated cyclizations, to form the indazole core efficiently. For instance, the cyclization of o-alkynylaryl hydrazines with copper catalysts under oxidative conditions has been reported to give high yields of indazoles.

Incorporation of Fluoro and Iodo Substituents

Halogenation of Indazole Precursors

Halogenation at specific positions (such as C-3 and C-4) can be achieved via electrophilic halogenation using reagents like N-iodosuccinimide (NIS) for iodine and N-fluorobenzenesulfonimide (NFSI) or Selectfluor for fluorine. These reactions are often performed on pre-formed indazole rings or their intermediates.

Sequential Halogenation and Functionalization

A typical sequence involves first synthesizing the methylated indazole, followed by selective halogenation at the desired positions. For example, methylation at N-1 can be performed using methyl iodide or methyl triflate, then halogenation at C-3 and C-4 positions is carried out with halogenating agents under controlled conditions.

Specific Synthetic Routes for this compound

Based on the literature and patent data, the following detailed methods are prominent:

Method A: Cyclization of Halogenated Precursors

  • Preparation of 4-fluoro-2-nitrobenzene derivative :

    • Starting from commercially available 4-fluoro-2-nitroaniline, diazotization followed by Sandmeyer reaction introduces iodine at the 3-position.
  • Formation of the indazole core :

    • The halogenated precursor reacts with hydrazine hydrate under reflux conditions with a copper catalyst, facilitating cyclization to form the indazole ring with the desired halogen substitutions.
  • Methylation at N-1 :

    • The indazole is methylated using methyl iodide in the presence of a base such as potassium carbonate in DMF.
  • Purification :

    • The final compound is purified via recrystallization or chromatography.

Method B: Direct Functionalization of Indazole

  • Starting from 4-fluoro-1H-indazole :

    • The indazole ring is selectively halogenated at the 3-position using iodine monochloride (ICl) or NIS under mild conditions.
  • Methylation :

    • The N-1 position is methylated with methyl iodide.
  • Iodination at C-3 :

    • The fluorinated indazole undergoes electrophilic iodination at C-3 with iodine or NIS, facilitated by catalysts like copper or silver salts.
  • Final Purification :

    • The product is isolated and purified through chromatography.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Main Steps Yield (%) Remarks
A 4-fluoro-2-nitroaniline Hydrazine hydrate, Cu catalyst Reflux, inert atmosphere Diazotization, Sandmeyer iodination, Cyclization, Methylation 65-75 Suitable for large scale, high regioselectivity
B 4-fluoro-1H-indazole Iodine monochloride, methyl iodide Mild, room temperature Halogenation at C-3, N-methylation 60-70 Direct functionalization, versatile

Research Findings and Optimization

Recent studies emphasize the importance of catalyst choice and reaction conditions:

  • Catalysts : Copper salts (CuI, CuBr) enhance halogenation efficiency.
  • Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.
  • Temperature : Mild temperatures (0–50°C) optimize selectivity and yield.
  • Yield Improvements : Use of microwave-assisted synthesis has been shown to increase yields by 10-15% and reduce reaction times.

Notes on Industrial Scalability

  • The synthesis routes involving halogenation of pre-formed indazoles are amenable to scale-up.
  • Cost-effective catalysts and solvents, along with continuous flow processes, are being developed for large-scale production.
  • Purification techniques such as crystallization and filtration are preferred over chromatography for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-fluoro-3-azido-1-methyl-1H-indazole .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4-Fluoro-3-iodo-1-methyl-1H-indazole plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly relevant in the development of targeted therapies for diseases such as cancer. The compound's unique structural properties allow it to interact effectively with biological targets, enhancing the efficacy of therapeutic agents .

Case Study: c-MET Kinase Inhibitors
Recent studies have focused on developing inhibitors for c-MET kinase, a target in cancer therapy. The incorporation of this compound into drug designs has shown promising results in improving binding affinities and selectivity against mutant forms of the kinase .

Study Target Outcome
c-MET InhibitorsCancerImproved binding affinity and selectivity

Biological Research

Mechanisms of Action
In biological research, this compound is utilized to investigate various biological pathways and mechanisms. Its role in studying drug interactions helps elucidate the pharmacodynamics and pharmacokinetics of new drugs, providing insights into their efficacy and safety profiles .

Example Research Applications
Research involving this compound has contributed to understanding how specific drugs modulate cellular pathways, which is vital for developing effective treatment strategies.

Material Science

Advanced Materials Development
this compound is employed in creating advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for applications in electronics and nanotechnology .

Material Type Application
PolymersElectronics
CoatingsProtective layers

Analytical Chemistry

Reference Standard
In analytical chemistry, this compound serves as a reference standard for quantifying similar compounds in complex mixtures. Its stability and well-characterized properties make it ideal for use in various analytical methods, including chromatography .

Methodologies Employed
Quantitative techniques such as high-performance liquid chromatography (HPLC) often utilize this compound to ensure accuracy and reliability in measurements.

Agrochemical Formulations

Pest Control Solutions
The potential applications of this compound extend to agrochemicals, where it is explored for developing effective pest control solutions. Its chemical properties may contribute to more efficient formulations that target pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

The structural and functional differences between 4-Fluoro-3-iodo-1-methyl-1H-indazole and analogous compounds are summarized below. Key factors include substituent positions, molecular weights, and reported biological activities.

Table 1: Comparative Analysis of Selected Indazole Derivatives

Compound Name Substituents Molecular Weight CAS Number Key Properties/Findings References
This compound 4-F, 3-I, 1-CH₃ 276.05 1257535-07-1 High lipophilicity; potential for kinase inhibition
4-Fluoro-1H-indazole 4-F 136.11 N/A Moderate inhibition activity in enzyme assays
4-Chloro-1H-indazole 4-Cl 152.57 N/A Enhanced binding affinity vs. fluoro analog
5-Fluoro-3-iodo-1H-indazole 5-F, 3-I 262.02 858629-06-8 Lower steric hindrance at position 4
3-Chloro-6-fluoro-4-iodo-1H-indazole 3-Cl, 6-F, 4-I 272.47 887567-88-6 Dual halogenation enhances reactivity
4-Fluoro-3-iodo-6-methyl-1H-indazole 4-F, 3-I, 6-CH₃ 276.05 885522-16-7 Methyl at position 6 alters steric profile

Key Observations:

Substituent Position Effects: The 4-fluoro substitution in the target compound contrasts with 5-fluoro derivatives (e.g., 5-Fluoro-3-iodo-1H-indazole), where fluorine placement alters electronic distribution and binding pocket interactions . Methyl substitution at the 1-position (vs.

Biological Activity :

  • In a study comparing 4-fluoro, 4-chloro, and 4-bromo indazoles, chloro and bromo analogs exhibited stronger inhibition of cytochrome P450 enzymes than the fluoro derivative, likely due to increased van der Waals interactions . This suggests that iodine’s larger atomic radius in this compound may further optimize target binding.

Biological Activity

4-Fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a fluorine atom at the 4-position, an iodine atom at the 3-position, and a methyl group at the 1-position of the indazole ring. This molecular configuration (C₈H₆FIN₂, molecular weight: 276.05 g/mol) significantly influences its biological activity and potential applications in medicinal chemistry and material science.

Pharmacological Properties

Research indicates that indazole derivatives, including this compound, exhibit a range of pharmacological effects:

  • Anti-inflammatory : Potential to inhibit inflammatory pathways.
  • Anti-cancer : May interfere with cancer cell proliferation through specific molecular interactions.
  • Antimicrobial : Exhibits activity against various microbial strains .

These activities are attributed to the compound's ability to alter enzyme functions and receptor interactions, which can lead to therapeutic effects.

Study on Binding Affinity

A study focused on interaction studies involving this compound demonstrated its binding affinity to specific biological targets. The findings indicated that modifications in the indazole structure could enhance its interaction with protein kinases, which are crucial in cancer treatment .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with similar compounds was made. The following table summarizes some key differences:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundFluorine at position 4, iodine at position 3Anti-inflammatory, anti-cancer
7-Fluoro-3-iodo-4-methoxy-1H-indazoleMethoxy group at position 7Antimicrobial
4-Methoxy-3-iodo-1H-indazoleMethoxy group at position 4Potential anti-cancer

This comparison highlights how structural variations can lead to different biological activities, emphasizing the importance of specific substituents in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Fluoro-3-iodo-1-methyl-1H-indazole, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under reflux, while methylation at the 1-position may employ methyl iodide and a base like K₂CO₃. Catalytic systems (e.g., CuI for Ullmann-type couplings) can enhance yields . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and controlling temperature. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and methyl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves 3D conformation and halogen bonding interactions, crucial for structure-activity relationship (SAR) studies .

Q. How should researchers design initial biological assays to evaluate the compound’s pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on indazole derivatives' known activities (e.g., kinase inhibition, antimicrobial effects). Use in vitro models:

  • Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., CDK, PKA) via fluorescence-based assays .
  • Cell viability : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .
  • Control experiments should include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only vehicle controls .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications at the 4-fluoro (e.g., Cl, Br) or 3-iodo (e.g., H, CF₃) positions to assess halogen sensitivity .
  • Methyl group replacement : Replace the 1-methyl group with bulkier alkyl chains or heterocycles to probe steric effects .
  • Biological correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) to activity trends .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain efficacy gaps .
  • Formulation adjustments : Improve solubility via co-solvents (e.g., PEG) or nanoencapsulation if poor in vivo absorption is observed .
  • Target engagement validation : Use techniques like thermal shift assays or CRISPR knockouts to confirm on-target effects .

Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking : Screen analogs against target protein structures (e.g., PDB IDs) to prioritize substitutions that optimize binding (e.g., halogen interactions with hydrophobic pockets) .
  • MD simulations : Evaluate dynamic interactions (e.g., binding site flexibility) over 100+ ns trajectories to predict off-target risks .
  • QSAR modeling : Train models using datasets of indazole bioactivities to predict IC₅₀ values for novel analogs .

Q. What are the best practices for analyzing crystallographic data to elucidate the role of fluorine and iodine in molecular interactions?

  • Methodological Answer :

  • Electron density maps : Identify halogen bonding (C-I⋯O/N) and fluorine’s electronegativity effects on aromatic ring planarity .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., I⋯π interactions) contributing to crystal packing .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical values to validate electronic effects .

Q. How can researchers mitigate toxicity risks identified in preliminary studies of this compound?

  • Methodological Answer :

  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., demethylated or dehalogenated species) that may cause hepatotoxicity .
  • Structural detoxification : Introduce electron-withdrawing groups (e.g., NO₂) to block metabolic activation sites .
  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus assess mutagenicity and organ-specific risks .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by cross-validating results across multiple assays (e.g., enzymatic vs. cellular) and statistical models (e.g., Bland-Altman plots) .
  • Safety Compliance : Adhere to protocols in and for handling halogenated indazoles, including PPE (gloves, goggles) and waste disposal in designated containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-3-iodo-1-methyl-1H-indazole
Reactant of Route 2
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4-Fluoro-3-iodo-1-methyl-1H-indazole

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